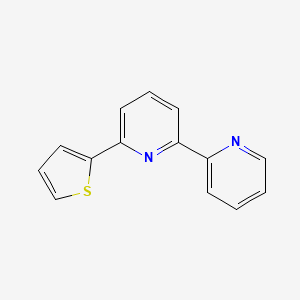

6-(Thiophen-2-yl)-2,2'-bipyridine

CAS No.: 123760-40-7

Cat. No.: VC19127068

Molecular Formula: C14H10N2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123760-40-7 |

|---|---|

| Molecular Formula | C14H10N2S |

| Molecular Weight | 238.31 g/mol |

| IUPAC Name | 2-pyridin-2-yl-6-thiophen-2-ylpyridine |

| Standard InChI | InChI=1S/C14H10N2S/c1-2-9-15-11(5-1)12-6-3-7-13(16-12)14-8-4-10-17-14/h1-10H |

| Standard InChI Key | BVRGSBHPVXHTHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

6-(Thiophen-2-yl)-2,2'-bipyridine (CAS: 123760-40-7) is a nitrogen- and sulfur-containing heterocycle with a molecular weight of 238.308 g/mol . Its structure comprises two pyridine rings connected at the 2- and 2'-positions, with a thiophene group substituting the 6-position of one pyridine unit (Fig. 1). The planar geometry facilitates π-π stacking interactions, while the thiophene’s electron-rich nature enhances binding to biological targets .

Table 1: Key Physicochemical Properties

Spectroscopic characterization reveals distinctive signals:

-

¹H NMR (DMSO-d₆): Thiophene protons at δ 7.24–7.38 ppm; pyridine H-3/H-5 at δ 8.72–8.82 ppm .

-

IR (KBr): CN stretch at 2224 cm⁻¹, C=N at 1600 cm⁻¹, and C=S at 690 cm⁻¹ .

-

¹³C NMR: Thiophene carbons at δ 125–132 ppm; pyridine carbons at δ 142–153 ppm .

Synthesis and Structural Elucidation

Traditional Multistep Synthesis

The classical route involves a three-step sequence (Scheme 1) :

-

One-pot cyclocondensation: 2-Acetylthiophene, 4-pyridinecarboxaldehyde, ammonium acetate, and ethyl cyanoacetate react under CAN catalysis (5 mol%) in ethanol to form 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Yield: 75%, m.p. 159–160°C) .

-

Alkylation: Treatment with ethyl bromoacetate/K₂CO₃ yields ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate (Compound 2) .

-

Hydrazinolysis: Compound 2 reacts with hydrazine hydrate to form the acetohydrazide derivative (Compound 3), a precursor for Schiff bases and N-amides .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | CAN (5 mol%), EtOH, Δ, 2 h | Bipyridine Intermediate | 75 |

| 2 | K₂CO₃, EtOH, 24 h | Ethyl Ester Derivative | 68 |

| 3 | NH₂NH₂·H₂O, EtOH, 6 h | Acetohydrazide | 82 |

Modern Catalytic Approaches

A 2025 breakthrough employs I₂/morpholine synergism for modular 2,2′-bipyridine synthesis . Oxime esters and enals undergo tandem α-iodination/Mannich cyclization to assemble the bipyridine core in 55–72% yield. This method tolerates electron-withdrawing groups (-NO₂, -CN) on the thiophene ring, enabling structural diversification .

Pharmacological Activity Against Breast Cancer

Cytotoxicity Profiling

Derivatives of 6-(thiophen-2-yl)-2,2'-bipyridine exhibit potent activity against MCF-7 cells (Table 3) :

Table 3: IC₅₀ Values of Key Derivatives

| Compound | Structure Modifications | IC₅₀ (μg/mL) | Reference Drug (Doxorubicin) |

|---|---|---|---|

| 3 | Acetohydrazide | 1.6 ± 0.02 | 1.6 ± 0.02 |

| 7c | N-(4-Chlorophenyl)pyrazoleamide | 0.6 ± 0.01 | 1.6 ± 0.02 |

| 6 | Pyrazolidine-3,5-dione | 2.8 ± 0.03 | 1.6 ± 0.02 |

Compound 7c outperforms doxorubicin by 2.7-fold, attributed to its chloro-substituted pyrazoleamide group enhancing DNA intercalation .

Apoptotic Mechanisms

Acridine orange/ethidium bromide assays confirm dose-dependent apoptosis induction :

-

Early apoptosis: 23.7% at 0.5×IC₅₀ (7c vs. 12.1% for doxorubicin).

-

Late apoptosis: 41.2% at 1×IC₅₀ (7c vs. 34.8% for doxorubicin).

Mechanistic studies suggest caspase-3 activation and Bcl-2/Bax ratio modulation .

Comparative Analysis with Related Thiophene-Bipyridines

2-(2-Thenoyl)pyridine (PubChem CID: 2760607) shares the thiophene-pyridine backbone but lacks the bipyridine system . Its lower bioactivity (IC₅₀ > 10 μg/mL in MCF-7) underscores the necessity of the 2,2'-bipyridine motif for potency .

Electronic Effects: Density functional theory (DFT) calculations reveal that the 2,2'-bipyridine moiety in 6-(thiophen-2-yl)-2,2'-bipyridine lowers the LUMO energy (-2.1 eV) compared to monopyridine analogs (-1.6 eV), facilitating charge transfer with DNA .

Future Directions and Applications

-

Structure-Activity Relationships: Systematic substitution at the pyridine N-oxide or thiophene 5-position could optimize bioavailability .

-

Drug Delivery Systems: Encapsulation in PEGylated liposomes may enhance tumor targeting .

-

Catalytic Applications: As a ligand, the compound’s sulfur-nitrogen coordination sites show potential in transition-metal catalysis for C–H activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume